molecular formula C42H59N7O13 B1247846 Arylomycin B2

Arylomycin B2

Numéro de catalogue: B1247846
Poids moléculaire: 870 g/mol
Clé InChI: WFBZGMGSCAVZTQ-LTQNGAKSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arylomycin B2 is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Antibacterial Activity

Arylomycin B2 exhibits significant antibacterial activity against various bacterial strains, particularly those that are Gram-positive and some Gram-negative bacteria. Research has shown that this compound is effective against Streptococcus agalactiae, a pathogen known for causing severe infections in newborns, which underscores its clinical relevance .

Table 1: Antibacterial Spectrum of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Against Mutant Strains
Streptococcus agalactiae2 μg/mlYes
Staphylococcus aureus>128 mg/mlLimited
Escherichia coli>128 mg/mlLimited
Pseudomonas aeruginosa>128 mg/mlLimited

Overcoming Antibiotic Resistance

One of the most promising aspects of this compound is its potential to overcome existing antibiotic resistance mechanisms. The compound has been shown to retain activity against multidrug-resistant strains by circumventing traditional resistance pathways associated with SPases . This characteristic is particularly important given the rise of antibiotic-resistant infections globally.

Case Study: Efficacy Against Multidrug-Resistant Strains

A study demonstrated that optimized derivatives of arylomycins, including this compound, were effective against contemporary multidrug-resistant Gram-negative clinical isolates both in vitro and in vivo. This finding suggests that this compound could be developed into a novel therapeutic option for treating serious infections caused by resistant pathogens .

Potential Clinical Applications

Given its broad-spectrum activity and ability to target resistant bacteria, this compound holds promise for several clinical applications:

  • Treatment of Infections : Its efficacy against pathogens like Streptococcus agalactiae positions it as a candidate for treating neonatal infections.
  • Combination Therapies : this compound may be used in combination with other antibiotics to enhance therapeutic outcomes and reduce resistance development.
  • Topical Applications : The compound's properties could be explored for topical formulations aimed at treating skin infections caused by resistant bacteria.

Propriétés

Formule moléculaire

C42H59N7O13

Poids moléculaire

870 g/mol

Nom IUPAC

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C42H59N7O13/c1-23(2)13-11-9-7-8-10-12-14-34(52)47(5)32(22-50)40(57)44-24(3)38(55)43-21-35(53)48(6)36-27-15-16-33(51)28(20-27)29-17-26(19-31(37(29)54)49(61)62)18-30(42(59)60)46-39(56)25(4)45-41(36)58/h15-17,19-20,23-25,30,32,36,50-51,54H,7-14,18,21-22H2,1-6H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1

Clé InChI

WFBZGMGSCAVZTQ-LTQNGAKSSA-N

SMILES isomérique

C[C@H]1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

SMILES canonique

CC1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Synonymes

arylomycin A2
arylomycin B2

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arylomycin B2
Reactant of Route 2
Reactant of Route 2
Arylomycin B2
Reactant of Route 3
Reactant of Route 3
Arylomycin B2
Reactant of Route 4
Arylomycin B2
Reactant of Route 5
Arylomycin B2
Reactant of Route 6
Arylomycin B2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.